(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of two fluorine atoms on both the phenyl ring and the ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene.
Reduction: The reduction of the intermediate compounds to obtain the desired this compound can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of various alcohol derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with specific properties.
Biology
In biological research, this compound can be used to study the effects of fluorination on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Fluorinated compounds are known to interact differently with biological targets, which can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. This can modulate various biochemical pathways, leading to desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(2,4-difluorophenyl)-2,2-difluoroethan-1-ol
- (1R)-1-(3,5-difluorophenyl)-2,2-difluoroethan-1-ol
- (1R)-1-(2,6-difluorophenyl)-2,2-difluoroethan-1-ol
Uniqueness
Compared to its analogs, (1R)-1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can affect the compound’s electronic distribution, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Properties
CAS No. |
2375250-93-2 |
---|---|
Molecular Formula |
C8H6F4O |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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